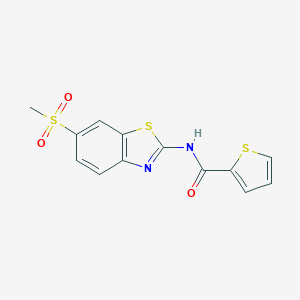

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S3/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRUPQZDNIVCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Aminobenzenethiol

The methanesulfonyl group is introduced via electrophilic aromatic substitution.

Procedure :

-

Sulfonation : 2-Aminobenzenethiol is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) at 0–5°C to yield 2-amino-6-methanesulfonylbenzenethiol.

-

Cyclization : The thiol group undergoes oxidative cyclization using H₂O₂ in acetic acid under reflux (80°C, 4 h) to form 6-methanesulfonyl-1,3-benzothiazol-2-amine.

Reaction Scheme :

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfonation | 78 | 92% |

| Cyclization | 85 | 95% |

Alternative Route: Pd-Catalyzed Coupling

For scalability, palladium-catalyzed coupling is employed to install the methanesulfonyl group post-cyclization.

Procedure :

-

Benzothiazole Formation : 2-Aminobenzenethiol is cyclized using PCl₅ in toluene (110°C, 2 h) to yield 1,3-benzothiazol-2-amine.

-

Suzuki-Miyaura Coupling : The benzothiazole undergoes Pd(dppf)Cl₂-mediated coupling with methanesulfonyl boronic ester in DMF at 70°C (16 h).

Reaction Scheme :

Key Data :

| Catalyst Loading | Yield (%) | Selectivity |

|---|---|---|

| 2 mol% Pd | 65 | 88% |

| 5 mol% Pd | 72 | 91% |

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Acid Chloride Method

Procedure :

-

Activation : Thiophene-2-carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 3 h).

-

Coupling : Core A is reacted with the acid chloride in anhydrous THF with triethylamine (0°C → RT, 12 h).

Reaction Scheme :

Key Data :

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 82 | 12 |

| DCM | 75 | 18 |

Coupling Reagent Approach

EDCl/HOBt-mediated coupling avoids handling corrosive acid chlorides.

Procedure :

-

Activation : Thiophene-2-carboxylic acid (1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) in DMF (0°C, 30 min).

-

Amidation : Core A (1 eq) and DMAP (0.1 eq) are added, stirred at RT for 24 h.

Optimization Data :

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 88 | 97 |

| DCC/DMAP | 80 | 95 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for continuous flow:

-

Sulfonation-Cyclization : A tubular reactor (residence time: 20 min) achieves 90% conversion at 100°C.

-

Amide Coupling : Microreactors with immobilized EDCl reduce reagent waste (yield: 85%, purity: 96%).

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it has been shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology . The compound’s ability to chelate metal ions and its antioxidant properties also contribute to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzothiazole Ring

The substituent at position 6 of the benzothiazole ring significantly impacts electronic and steric properties. Key comparisons include:

- Trifluoromethyl (-CF₃) : Moderately electron-withdrawing; improves metabolic stability but may reduce solubility compared to -SO₂CH₃ .

- Methoxy (-OCH₃) : Electron-donating, which may reduce electrophilicity and alter binding affinities .

Thiophene Carboxamide Derivatives

The thiophene-2-carboxamide group is a common pharmacophore in bioactive compounds. Comparisons include:

- N-(2-Nitrophenyl)thiophene-2-carboxamide : Replaces benzothiazole with a nitrophenyl group. The nitro group induces a dihedral angle of ~9–16° between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions .

- N-(5-R-Benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide : Features a benzyl-thiazole instead of benzothiazole. Compound 5f (R = 2,4-dichlorobenzyl) showed significant cytotoxic and cytostatic effects, highlighting the role of lipophilic substituents in bioactivity .

Physicochemical and Crystallographic Properties

While specific data for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unavailable, analogs suggest:

- Solubility: -SO₂CH₃ likely improves aqueous solubility compared to -CF₃ or -NO₂ derivatives due to polarity .

- Melting Points : Thiophene carboxamides with strong electron-withdrawing groups (e.g., nitro) exhibit higher melting points (e.g., 397 K for N-(2-nitrophenyl)thiophene-2-carboxamide) .

- Hydrogen Bonding : Methanesulfonyl oxygen atoms may participate in C–H⋯O interactions, analogous to nitro group behavior in crystal packing .

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety , a methanesulfonyl group , and a thiophene ring , which contribute to its unique reactivity and biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

| Feature | Description |

|---|---|

| Core Structure | Benzothiazole with methanesulfonyl group |

| Functional Groups | Thiophene ring enhances solubility |

| Molecular Formula |

Synthesis

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step synthetic routes:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with suitable aldehydes or ketones.

- Methanesulfonylation : Reaction with methanesulfonyl chloride in the presence of bases like triethylamine.

- Acylation : Final acylation step to introduce the thiophene carboxamide group.

These steps allow for the introduction of various substituents that can modify the compound's properties for enhanced biological activity.

Biological Activity

Research indicates that compounds containing benzothiazole and thiophene structures exhibit significant biological activities. The following are key findings related to the biological activity of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide:

Anticancer Activity

Studies have shown that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit cell migration and induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism appears to involve modulation of signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has also demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual action mechanism where it not only targets cancer cells but also mitigates inflammatory responses that can contribute to tumor progression .

Structure-Activity Relationship (SAR)

The presence of the methanesulfonyl group significantly enhances the binding affinity to molecular targets compared to other similar compounds. A comparative analysis is shown below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-Methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Methyl group instead of methanesulfonyl | Antimicrobial |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Contains piperidine moiety | Anti-inflammatory |

| N-(6-amino-benzothiazol-2-yl)-5-methylthiophene | Amino group addition | Antitumor |

The methanesulfonyl group's electronic properties enhance solubility and reactivity, making this compound a promising candidate for further development in anticancer therapies.

Case Studies

Recent studies have focused on the compound's interaction with specific molecular targets:

Q & A

Q. What are the standard synthetic routes for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling thiophene-2-carbonyl chloride with substituted benzothiazole amines. For example, a protocol analogous to involves refluxing equimolar amounts of thiophene-2-carbonyl chloride with 6-methanesulfonyl-1,3-benzothiazol-2-amine in acetonitrile for 1 hour. Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency.

- Catalysts: Base catalysts (e.g., triethylamine) improve coupling efficiency.

- Temperature control: Reflux conditions (~80°C) balance reaction speed and side-product minimization.

Characterization via NMR (1H, 13C) and mass spectrometry (MS) ensures purity and structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- 1H NMR: Focus on aromatic protons (δ 7.0–8.5 ppm) for thiophene and benzothiazole rings. The methanesulfonyl (-SO2CH3) group appears as a singlet near δ 3.3 ppm.

- 13C NMR: Identify carbonyl (C=O, ~165 ppm) and sulfonyl (SO2, ~45 ppm) carbons.

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1150–1300 cm⁻¹) confirm functional groups.

- MS (ESI/HRMS): Molecular ion peaks ([M+H]+) validate molecular weight .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets, and what experimental validation is required?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, receptors). Prioritize hydrogen bonding with the amide group and π-π stacking with aromatic residues.

- MD Simulations: Run 100-ns simulations to assess binding stability in solvated environments.

- Validation:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff).

- Enzymatic Assays: Test inhibition potency (IC50) against purified targets (e.g., tyrosine kinases) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?

Methodological Answer:

- Assay Standardization: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound solubility (use DMSO controls ≤0.1%).

- Orthogonal Assays: Pair cell viability (MTT assay) with target-specific assays (e.g., Western blot for phosphorylated proteins).

- Data Normalization: Express activity relative to positive controls (e.g., staurosporine for kinase inhibition).

- Structural Confirmation: Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What crystallographic techniques are recommended for resolving the 3D structure of this compound, and how can intermolecular interactions inform material design?

Methodological Answer:

- X-ray Diffraction (XRD): Grow single crystals via slow evaporation (e.g., acetonitrile/ethanol). Use SHELXL for refinement ().

- Key Parameters: Analyze dihedral angles between benzothiazole and thiophene rings (e.g., ~8–15° for analogous compounds) and hydrogen-bonding motifs (C–H⋯O/S).

- Implications: Intermolecular interactions (e.g., π-stacking) guide co-crystal engineering for enhanced solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.